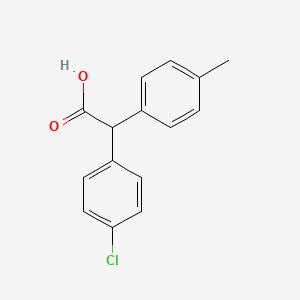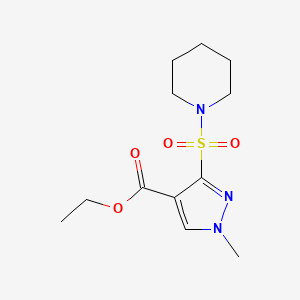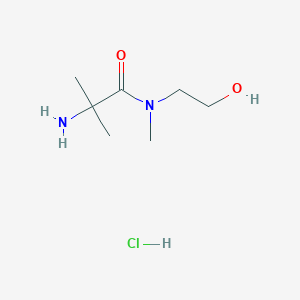amine CAS No. 1304390-10-0](/img/structure/B1455427.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
描述
The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .
Molecular Structure Analysis
The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.
Physical And Chemical Properties Analysis
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.
科学研究应用
Chemistry and Properties of Related Compounds
Compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) exhibit a range of chemical and physical properties, underscoring the variability in chemistry that related structures can offer. These properties include different forms of protonation/deprotonation, complexation with metals, and significant biological and electrochemical activities. This vast array of functionalities suggests potential research applications for similar compounds in creating advanced materials with desired properties (Boča, Jameson, & Linert, 2011).
Environmental Impact and Toxicity
The environmental and health impacts of chlorophenols, including 2,4-dichlorophenol, which is structurally related to the compound , have been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects observed in fish upon long-term exposure. Understanding their biodegradation, persistence, and bioaccumulation is crucial for assessing the environmental risk posed by such chemicals (Krijgsheld & Gen, 1986).
Sorption and Degradation
Research on sorption behaviors of similar herbicides to soil, organic matter, and minerals provides insight into environmental mobility and persistence. Factors such as soil pH, organic carbon content, and the presence of oxides influence the sorption of these compounds, informing remediation strategies and environmental risk assessments (Werner, Garratt, & Pigott, 2012).
Potential for Drug Development
The structural complexity and diverse biological activities of compounds structurally related to "(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine" underscore their potential in drug development. For instance, research on mu-opioid receptor agonists highlights the therapeutic potential of structurally complex amines in creating drugs with reduced adverse effects, suggesting a path for the development of novel pharmaceuticals (Urits et al., 2019).
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHARZXRMFHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



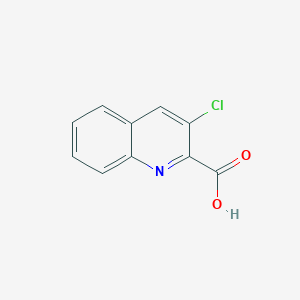
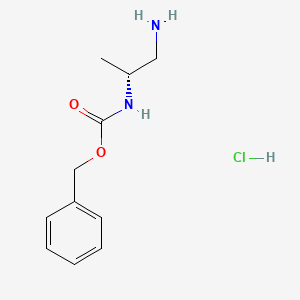
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
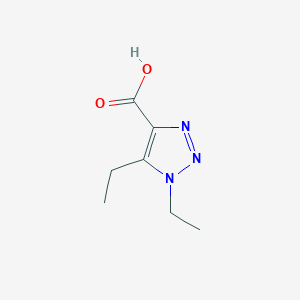
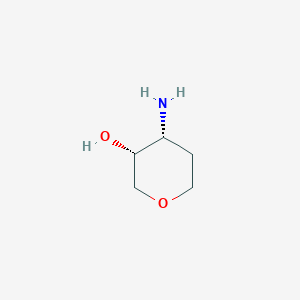
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
